molecular formula C16H12N2O4 B5329705 N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide

N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide

Cat. No.: B5329705
M. Wt: 296.28 g/mol
InChI Key: VOXJPCBBPAGANF-UHFFFAOYSA-N
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Description

N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide is a synthetic organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide typically involves the nitration of 2-phenylbenzofuran followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to maintain the purity and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can induce cellular damage in target cells. The compound may also interact with enzymes or receptors involved in cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to its amino and chloro analogs. The presence of the nitro group allows for specific interactions with biological targets and the potential for further chemical modifications .

Properties

IUPAC Name

N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-10(19)17-14-7-12(18(20)21)8-16-13(14)9-15(22-16)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXJPCBBPAGANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C=C(OC2=CC(=C1)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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